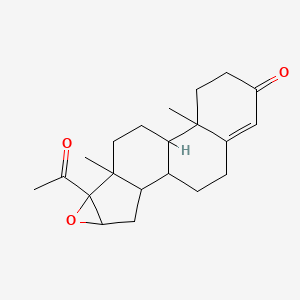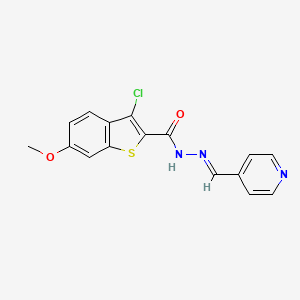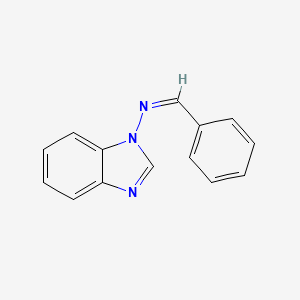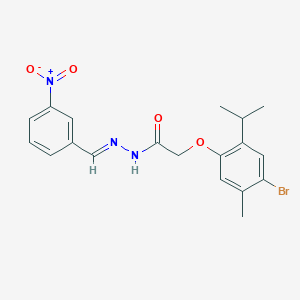![molecular formula C13H10ClN3O2 B3866178 [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B3866178.png)
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate
Overview
Description
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate is a complex organic compound that features a pyridine ring, a chlorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate typically involves the reaction of pyridine-4-carbaldehyde with 2-chloroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the Schiff base intermediate, which is then treated with a carbamoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like pyridine-4-carboxamide or pyridine-4-ylmethylamine, which share the pyridine ring but differ in their functional groups.
Chlorophenyl derivatives: Compounds like 2-chlorophenyl isocyanate or 2-chlorophenylamine, which contain the chlorophenyl group but have different substituents.
Carbamates: Compounds like methyl N-(2-chlorophenyl)carbamate or ethyl N-(2-chlorophenyl)carbamate, which have similar carbamate structures but different alkyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(Z)-pyridin-4-ylmethylideneamino] N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-3-1-2-4-12(11)17-13(18)19-16-9-10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKRUMYIDFBKJ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=CC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)O/N=C\C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![METHYL 2-{4-[(E)-({2-[N-(5-CHLORO-2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE](/img/structure/B3866101.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-hydroxyacetamide](/img/structure/B3866121.png)
![bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)

![N-({N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B3866143.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)

![N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B3866179.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3866188.png)

![(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B3866195.png)
